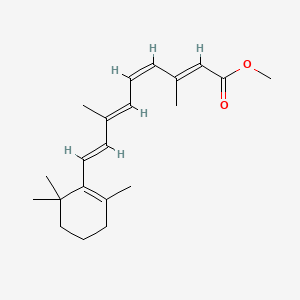

11-cis-Retinoic Acid Methyl Ester

Overview

Description

11-cis-Retinoic Acid Methyl Ester is a derivative of vitamin A, specifically a methyl ester form of 11-cis-retinoic acid. This compound plays a crucial role in the visual cycle, particularly in the regeneration of visual pigments in the retina. It is a key component in the biochemistry of vision, facilitating the conversion of light into visual signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid Methyl Ester typically involves the isomerization of all-trans-retinoic acid to 11-cis-retinoic acid, followed by esterification. One common method includes the use of palladium nitrate as a catalyst to transform 11-cis-tretinoin into all-trans tretinoin, which is then esterified .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The esterification step is critical and is usually carried out under acidic conditions to facilitate the formation of the methyl ester .

Chemical Reactions Analysis

Types of Reactions: 11-cis-Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: Conversion to 11-cis-retinaldehyde.

Reduction: Formation of 11-cis-retinol.

Isomerization: Conversion between cis and trans forms.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as RDH5.

Reduction: Involves dehydrogenases like RDH8 and RDH12.

Isomerization: Can be catalyzed by light or specific enzymes

Major Products:

11-cis-Retinaldehyde: A key intermediate in the visual cycle.

11-cis-Retinol: Another important retinoid in vision.

Scientific Research Applications

11-cis-Retinoic Acid Methyl Ester has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other retinoids.

Biology: Studied for its role in the visual cycle and its interaction with opsins.

Medicine: Investigated for potential therapeutic uses in treating retinal diseases and certain cancers.

Industry: Utilized in the production of cosmetics and pharmaceuticals due to its retinoid activity

Mechanism of Action

The mechanism of action of 11-cis-Retinoic Acid Methyl Ester involves its conversion to 11-cis-retinaldehyde, which binds to opsins in the retina. This binding triggers a conformational change in the opsin, initiating a signal transduction pathway that ultimately results in visual perception. The compound interacts with various enzymes and proteins, including RDH5 and CRALBP, to facilitate its conversion and transport within the visual cycle .

Comparison with Similar Compounds

All-trans-Retinoic Acid: Another form of retinoic acid with different isomerization properties.

11-cis-Retinaldehyde: Directly involved in the visual cycle.

11-cis-Retinol: A precursor in the synthesis of 11-cis-retinaldehyde

Uniqueness: 11-cis-Retinoic Acid Methyl Ester is unique due to its specific role in the visual cycle and its ability to isomerize between cis and trans forms. This property is crucial for its function in vision, distinguishing it from other retinoids that may not participate directly in the visual process .

Biological Activity

11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) is a derivative of vitamin A, specifically a methyl ester form of 11-cis-retinoic acid. This compound plays a significant role in various biological processes, particularly in the visual cycle and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Overview of this compound

Chemical Properties:

- CAS Number: 25428-67-5

- Molecular Formula: CHO

- Structure: The compound features a methyl ester functional group attached to the 11-cis-retinoic acid backbone, which is crucial for its biological activity.

11-cis-RAME primarily exerts its effects through interaction with retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression. The binding of 11-cis-RAME to RARs induces conformational changes that activate transcription factors, leading to the modulation of various genes involved in:

- Vision: It is critical in the regeneration of visual pigments in the retina, facilitating the conversion of light into visual signals.

- Cellular Processes: Influences cell differentiation, proliferation, and apoptosis.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Visual Cycle: It participates in the regeneration of 11-cis-retinal, essential for forming the visual chromophore.

- Retinoid Signaling Pathway: Impacts embryonic development, immune function, and maintenance of epithelial tissues.

- Metabolic Pathways: Engages in the retinoid cycle, which is vital for maintaining adequate levels of retinoids in tissues.

Cellular Effects

Research indicates that 11-cis-RAME influences various cellular processes:

- Gene Expression: Modulates genes related to vision and cellular differentiation.

- Cellular Metabolism: Affects metabolic pathways that regulate energy homeostasis and lipid metabolism.

Pharmacokinetics

The pharmacokinetic profile of 11-cis-RAME suggests it can be stored in body tissues at significant levels. Its absorption and distribution are influenced by its interaction with transport proteins and enzymes involved in retinoid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of 11-cis-RAME:

-

Visual Cycle Study:

- A study demonstrated that 11-cis-RAME is critical for regenerating visual pigments in retinal cells. Inhibition of its synthesis led to impaired vision in animal models, highlighting its essential role in phototransduction pathways .

- Cancer Research:

- Adipogenesis Inhibition:

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Key role in vision; potential anti-cancer effects | Specific interaction with RARs; involved in visual cycle |

| All-trans-Retinoic Acid | Regulates gene expression; used in dermatology | More potent in certain cancer therapies |

| 9-cis-Retinoic Acid | Similar effects on cell proliferation | Different metabolic pathways compared to 11-cis |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 11-cis-retinoic acid methyl ester in biological matrices?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is optimal for separating and quantifying methyl ester derivatives. Use a polar cyanosilicone capillary column (e.g., SP™-2560) with a slow oven ramp (e.g., 1–3°C/min) to resolve geometric isomers. Internal standards like deuterated analogs (e.g., 11-cis-retinal-d5) improve quantification accuracy . For sample preparation, employ transesterification with methanolic HCl or BF₃-methanol to derivatize free acids into esters, followed by purification using solid-phase extraction .

Q. How can researchers ensure the stability of 11-cis-retinoic acid methyl ester during experimental workflows?

- Methodology : Store the compound in amber vials under inert gas (e.g., argon) at –80°C to prevent oxidation and isomerization. Validate stability by comparing retention times and peak areas across repeated GC-MS runs. Include antioxidants like BHT (butylated hydroxytoluene) in extraction buffers to minimize degradation during sample processing .

Q. What are the critical steps in synthesizing high-purity 11-cis-retinoic acid methyl ester for reference standards?

- Methodology : Start with 11-cis-retinol, oxidize it to the aldehyde using manganese dioxide, and then perform a Wittig reaction with methyl triphenylphosphonium ylide to form the methyl ester. Purify intermediates via silica gel chromatography, and confirm stereochemical integrity using nuclear Overhauser effect (NOE) NMR spectroscopy. Purity should exceed 95%, verified by HPLC with a C18 column and UV detection at 325 nm .

Advanced Research Questions

Q. How can researchers resolve 11-cis-retinoic acid methyl ester from its trans isomers and other retinoid derivatives in complex mixtures?

- Methodology : Use a 75 m SP™-2560 capillary GC column with a temperature gradient starting at 140°C (held for 5 min), increasing to 240°C at 2°C/min. For LC-MS, employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Confirm peak assignments using high-resolution MS/MS and co-elution with certified standards .

Q. What experimental designs are suitable for studying the pharmacokinetics of 11-cis-retinoic acid methyl ester in vivo?

- Methodology : Administer the compound via oral gavage or intravenous injection in model organisms (e.g., rodents), and collect plasma/tissue samples at timed intervals. Quantify using isotopically labeled internal standards (e.g., ¹³C₂- or d₅-analogs) to correct for matrix effects. Perform compartmental modeling to estimate absorption half-life and bioavailability. Include control groups treated with isomerase inhibitors to assess metabolic interconversion .

Q. How do researchers address discrepancies in reported bioactivity data for 11-cis-retinoic acid methyl ester across studies?

- Methodology : Conduct meta-analyses to identify variables such as solvent systems (e.g., DMSO vs. ethanol), cell line specificity, or isomer purity. Replicate key experiments using standardized protocols (e.g., ATCC cell lines, ≥98% pure compound) and validate findings with orthogonal assays (e.g., luciferase reporter vs. qPCR for gene expression). Cross-reference with structural analogs (e.g., 9-cis or all-trans isomers) to isolate stereospecific effects .

Q. What strategies mitigate photodegradation of 11-cis-retinoic acid methyl ester in light-exposed assays?

- Methodology : Conduct experiments under red light or in light-proof chambers. Use UV-absorbing solvents like ethanol and incorporate stabilizers such as α-tocopherol. Monitor degradation kinetics via UV-Vis spectroscopy (λmax = 350 nm) and adjust experimental timelines accordingly. For cell-based assays, pre-treat media with charcoal-stripped serum to reduce reactive oxygen species .

Q. Methodological Best Practices

-

GC-MS Parameters :

| Column | SP™-2560 (75 m × 0.25 mm × 0.20 µm) |

| Oven Program | 140°C → 240°C at 2°C/min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detection | Electron ionization (70 eV), SIM mode for m/z 268.2 (M⁺) | -

Isomer Purity Validation :

Report enantiomeric excess (ee) via chiral HPLC and correlate with biological activity. Use circular dichroism (CD) spectroscopy to confirm the 11-cis configuration .

Properties

IUPAC Name |

methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-JIWRVPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858369 | |

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25428-67-5 | |

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.